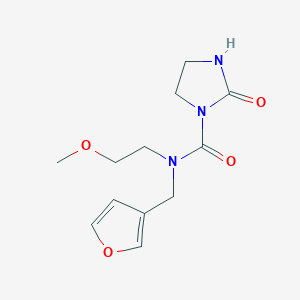

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan-based compounds involves several steps, including condensation reactions, cyclization, and substitution reactions. For instance, in the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a high-temperature reaction of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide was employed . Similarly, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives started from 2-acetylfuran and involved Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . These methods could potentially be adapted for the synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan-based compounds is often confirmed using techniques such as NMR spectroscopy, IR spectrometry, and X-ray diffraction. For example, the structures of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were confirmed by multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These techniques would be essential in determining the molecular structure of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

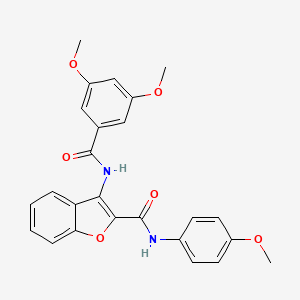

The reactivity of furan-based compounds can vary depending on their functional groups and molecular structure. The papers describe the formation of energetic materials and pharmacologically active derivatives through various chemical reactions . For instance, the energetic materials were synthesized by introducing N-trinitroethylamino derivatives and forming energetic salts . In the pharmacological context, the derivatives underwent Mannich’s reaction to produce compounds with potential antidepressant and antianxiety activities . These reactions highlight the versatility of furan-based compounds in chemical synthesis and their potential for producing a wide range of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-based compounds, such as thermal stability and biological activity, are crucial for their practical applications. The thermal stabilities of energetic furan-based compounds were determined by thermogravimetric analysis and differential scanning calorimetry, indicating moderate thermal stabilities . In the pharmacological evaluation, some derivatives showed significant antidepressant and antianxiety activities in animal models . These properties are important for the application of such compounds in materials science and medicine. For N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide, similar analyses would be required to determine its suitability for specific applications.

Wissenschaftliche Forschungsanwendungen

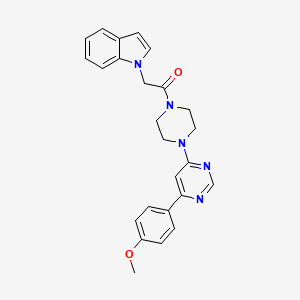

Antiprotozoal Agents

The synthesis of various imidazo[1,2-a]pyridines, including structures related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide, demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

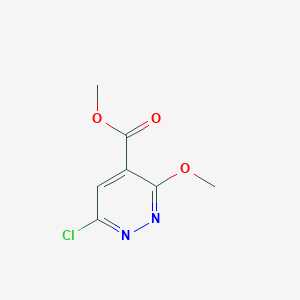

Anticancer Agents

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized and evaluated for their potential as EGFR inhibitors and anticancer agents. These compounds showed potent cytotoxic activities against various cancer cell lines, suggesting their relevance in cancer therapy (Lan et al., 2017).

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-18-7-5-14(8-10-2-6-19-9-10)12(17)15-4-3-13-11(15)16/h2,6,9H,3-5,7-8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYYVQUEKBCCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)